Benzyl hept-6-yn-1-ylcarbamate
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Overview
Description
Benzyl hept-6-yn-1-ylcarbamate is an organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol It is a carbamate derivative, characterized by the presence of a benzyl group attached to a hept-6-yn-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl hept-6-yn-1-ylcarbamate typically involves the reaction of benzyl chloroformate with hept-6-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Benzyl hept-6-yn-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl hept-6-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the hept-6-yn-1-yl group.
Hept-6-yn-1-ylcarbamate: Similar structure but without the benzyl group.
Uniqueness: Benzyl hept-6-yn-1-ylcarbamate is unique due to the presence of both the benzyl and hept-6-yn-1-yl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
benzyl N-hept-6-ynylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-9-12-16-15(17)18-13-14-10-7-6-8-11-14/h1,6-8,10-11H,3-5,9,12-13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNJEXKENOIZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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